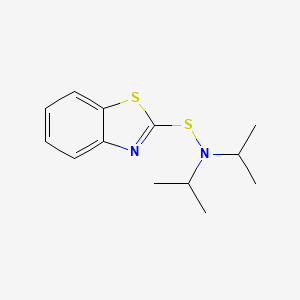

N,N-Diisopropylbenzothiazole-2-sulfenamide

Description

Contextualization within the Class of Benzothiazole (B30560) Sulfenamide (B3320178) Accelerators

DIBS belongs to the sulfenamide class of vulcanization accelerators, which are a cornerstone in the rubber industry. chembroad.comchembroad.com These accelerators are prized for their ability to provide a crucial balance between processing safety and cure efficiency. chembroad.comwelltchemicals.com The primary function of a sulfenamide accelerator is to expedite the sulfur vulcanization process, a chemical reaction that converts natural and synthetic rubbers into more durable materials by forming cross-links between polymer chains. chembroad.comwelltchemicals.com

What sets sulfenamides apart is their "delayed action" or "scorch delay." welltchemicals.comlusida.com Scorch is the premature vulcanization of a rubber compound during processing steps like mixing and shaping. welltchemicals.comlindepolymer.com Sulfenamides provide a valuable time buffer, preventing the rubber from curing until it has been properly molded. lindepolymer.comkglmeridian.com Once the vulcanization temperature is reached, the accelerator's function kicks in, leading to a rapid and efficient cure. nasirchimi.com This dual functionality—delay followed by rapid acceleration—is a hallmark of the sulfenamide class. kglmeridian.com

Table 2: Common Benzothiazole Sulfenamide Accelerators

| Accelerator | Abbreviation | Amine Precursor | General Characteristics |

|---|---|---|---|

| N-Cyclohexyl-2-benzothiazolesulfenamide | CBS | Cyclohexylamine | Offers a balanced cure rate and is suitable for general-purpose rubber. welltchemicals.com |

| N-tert-Butyl-2-benzothiazolesulfenamide | TBBS | tert-Butylamine | Provides a longer scorch delay, ideal for complex molding processes. chembroad.comwelltchemicals.com |

| N-Oxydiethylene-2-benzothiazolesulfenamide | MBS (or MOR) | Morpholine | Known for maximum processing safety and flat curing characteristics. chembroad.comakrochem.com |

| N,N-Dicyclohexyl-2-benzothiazolesulfenamide | DCBS | Dicyclohexylamine (B1670486) | Affords superior scorch safety for processes requiring extended times. welltchemicals.com |

| N,N-Diisopropylbenzothiazole-2-sulfenamide | DIBS | Diisopropylamine (B44863) | A specialized accelerator within this class. |

DIBS, with its diisopropylamine group, fits into this family as a specific variant, offering its own distinct combination of processing safety and cure kinetics, which is a subject of targeted research.

Historical Evolution and Significance of Sulfenamides in Polymer Chemistry

The history of sulfenamides is intrinsically linked to the evolution of rubber technology. The discovery of vulcanization by Charles Goodyear in 1839 was a revolutionary breakthrough, but the process was impractically slow, taking hours to complete. lusida.com The early 20th century saw the introduction of the first organic accelerators, such as aniline, which significantly shortened cure times. lusida.com

However, these early accelerators often initiated vulcanization too quickly, leading to processing difficulties. The quest for a delayed-action accelerator, one that would allow for safer and more controlled manufacturing, became a major research focus. This led to the development of sulfenamide accelerators in the United States around 1937. lusida.com The introduction of the sulfenamide S-N bond was a pivotal innovation, providing the desired scorch delay. kglmeridian.com

The significance of sulfenamides in polymer chemistry cannot be overstated. They enabled the mass production of high-quality, complex rubber goods, most notably automotive tires, which rely on compounds containing furnace blacks. chembroad.comlusida.com The ability to control the onset of vulcanization allows for intricate shaping and molding without the risk of premature curing, enhancing both production efficiency and product quality. welltchemicals.comwelltchemicals.com The use of sulfenamides leads to vulcanizates with improved mechanical properties, such as higher tensile strength, better resilience, and enhanced durability, making them indispensable for high-performance applications. chembroad.comchembroad.comwelltchemicals.com

Rationale and Scope of Academic Inquiry into this compound

Academic and industrial inquiry into specific sulfenamide accelerators like DIBS is driven by the need to fine-tune the vulcanization process for increasingly specialized applications. While accelerators like CBS and TBBS are widely used, research into alternatives like DIBS is motivated by several factors:

Optimizing the Scorch/Cure Profile: The primary rationale is to explore the unique balance of scorch safety and cure rate that the diisopropylamine structure imparts. Different polymer systems (e.g., natural rubber, styrene-butadiene rubber) and processing conditions (temperature, mixing intensity) may benefit from the specific kinetics offered by DIBS. lindepolymer.com

Investigating Reaction Mechanisms and Byproducts: Detailed study of DIBS contributes to a deeper understanding of the entire sulfenamide class. Research focuses on its thermal decomposition pathways and the reactive intermediates formed. For instance, the thermal decomposition of sulfenamides like CBS yields various products, including polysulfidic complexes, 2-mercaptobenzothiazole (B37678) (MBT), and amine fragments. epa.govcapes.gov.br Understanding the specific decomposition of DIBS is crucial for predicting its behavior and the final properties of the vulcanizate.

Developing Safer Alternatives: The rubber industry is continually seeking to improve the safety and environmental profile of its materials. A key area of concern with some amine-based accelerators is the potential formation of carcinogenic N-nitrosamines. Research into accelerators like DIBS may be part of a broader effort to identify safer alternatives that minimize or eliminate the formation of such byproducts. researchgate.net

Enhancing Vulcanizate Properties: The structure of the accelerator can influence the final cross-link structure (e.g., the proportion of mono-, di-, and polysulfidic bridges) of the rubber network. nasirchimi.com This, in turn, affects the material's physical properties, such as its resistance to heat aging and fatigue. Academic inquiry seeks to correlate the structure of DIBS with specific performance characteristics in the final rubber product.

The scope of this research involves a multi-faceted approach, including synthesis and characterization, kinetic studies of vulcanization, analysis of thermal decomposition, and evaluation of the physical properties of the resulting rubber compounds. Advanced analytical techniques such as differential scanning calorimetry, chromatography, and various spectroscopic methods are employed to gain a comprehensive understanding of the compound's behavior. epa.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S2/c1-9(2)15(10(3)4)17-13-14-11-7-5-6-8-12(11)16-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSQBBRAYMWZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)SC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026571 | |

| Record name | 2-Benzothiazolesulfenamide, N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [MSDSonline] | |

| Record name | N,N-Diisopropyl-2-benzothiazolesulfenamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-29-4 | |

| Record name | N,N-Diisopropyl-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropyl-2-benzothiazolesulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide, N,N-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolesulfenamide, N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diisopropylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLBENZOTHIAZYL-2-SULFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH1P5MUK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIISOPROPYL-2-BENZOTHIAZOLESULFENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthetic Methodologies and Mechanistic Investigations for N,n Diisopropylbenzothiazole 2 Sulfenamide

Established Chemical Synthesis Pathways

The most common and industrially significant method for the synthesis of N,N-Diisopropylbenzothiazole-2-sulfenamide is through oxidative condensation. This approach involves the reaction of a benzothiazole (B30560) precursor with a secondary amine in the presence of an oxidizing agent.

Oxidative Condensation Routes

Oxidative condensation provides a direct and reliable route to this compound. This method is characterized by the formation of the S-N bond through the oxidation of the thiol group of 2-Mercaptobenzothiazole (B37678) and subsequent reaction with an amine.

The cornerstone of the established synthesis is the reaction between 2-Mercaptobenzothiazole and Diisopropylamine (B44863). In this process, the thiol group of 2-Mercaptobenzothiazole is activated by an oxidizing agent, enabling the nucleophilic attack of Diisopropylamine to form the desired sulfenamide (B3320178). This reaction is typically carried out in a suitable solvent system that can accommodate both the reactants and the oxidizing agent.

A common variation of this synthesis involves the use of N-chlorodicyclohexylamine, which is formed from the reaction of dicyclohexylamine (B1670486) and sodium hypochlorite (B82951), as a reactant with 2-mercaptobenzothiazole in an alcohol solvent. This method aims to simplify the process and minimize by-products. google.com

Sodium hypochlorite (NaOCl) is a widely used oxidizing agent for the synthesis of benzothiazole-2-sulfenamides. google.com Its application in an aqueous medium provides an effective and economical route for the oxidative condensation. The reaction involves the careful addition of a sodium hypochlorite solution to a mixture of 2-Mercaptobenzothiazole and Diisopropylamine.

In a typical procedure, 2-Mercaptobenzothiazole and Diisopropylamine are reacted in an aqueous solution, and sodium hypochlorite is added to facilitate the condensation. The product, this compound, can then be separated by filtration. For instance, a described synthesis resulted in an 83.8% yield with a melting point of 55.8°C. google.com

The choice of solvent media, whether aqueous, organic, or a biphasic mixture, can influence the reaction rate, yield, and purity of the final product. Organic solvents may be employed to improve the solubility of the reactants and facilitate the separation of the product.

The efficiency and selectivity of the oxidative condensation are significantly influenced by reaction parameters such as pH and temperature. In the synthesis of a similar compound, N-cyclohexylbenzothiazole-2-sulphenamide, the formation of by-products like N-cyclohexyl-benzothiazole-2-sulphonamide and 2,2′-dithiobisbenzothiazole was found to be dependent on pH and temperature. researchgate.net

Temperature: The reaction temperature is a critical factor that needs to be controlled to ensure optimal yield and minimize the formation of undesirable by-products. In a specific example of the synthesis of N,N-dicyclohexylbenzothiazole-2-sulphenamide, the temperature was maintained at 55°C throughout the addition of the sodium hypochlorite solution and for a short period after. google.com Higher temperatures can lead to over-oxidation of the product.

pH: The pH of the reaction mixture plays a crucial role, particularly when using sodium hypochlorite as the oxidizing agent. The pH can be used to monitor the progress of the reaction. An increase in the pH of the reaction mixture can indicate the completion of the reaction, as the consumption of the acidic 2-mercaptobenzothiazole ceases. For the synthesis of N,N-dicyclohexylbenzothiazole-2-sulphenamide, the reaction was considered complete when the pH rose to a range of 10 to 10.5. google.com

The table below summarizes the by-products that can be formed during the synthesis of a similar sulfenamide, highlighting the importance of controlling reaction conditions.

| By-product Name | Chemical Formula |

| N-cyclohexyl-benzothiazole-2-sulphonamide | C₁₃H₁₆N₂O₂S₂ |

| Sodium benzothiazole-2-sulphonate | C₇H₄NNaO₃S₂ |

| Benzothiazole-2-sulphonyl chloride | C₇H₄ClNO₂S₂ |

| 2,2′-dithiobisbenzothiazole | C₁₄H₈N₂S₄ |

| Sodium benzothiazole-2-sulphinate | C₇H₄NNaO₂S₂ |

| Data derived from a study on the synthesis of N-cyclohexylbenzothiazole-2-sulphenamide. researchgate.net |

Alternative and Advanced Synthetic Approaches

While oxidative condensation remains the primary industrial method, research into alternative and more advanced synthetic pathways continues. These efforts are often driven by the desire for greener, more efficient, and more versatile synthetic routes.

Electrochemical Synthesis Techniques for S-N Bond Formation

Electrochemical synthesis is emerging as a promising alternative for the formation of S-N bonds, offering a potentially greener and more controlled method compared to traditional chemical oxidation. researchgate.net This technique utilizes an electric current to drive the oxidation and coupling of reactants, often eliminating the need for chemical oxidizing agents and reducing the generation of waste products.

While the direct electrochemical synthesis of this compound is not extensively documented in the reviewed literature, the principles of electrochemical S-N bond formation are well-established for other sulfenamides. The general approach involves the anodic oxidation of a thiol, such as 2-Mercaptobenzothiazole, to generate a reactive sulfenyl species. This intermediate can then react with an amine present in the electrolyte to form the sulfenamide.

Studies on the electrochemical oxidation of 2-mercaptobenzothiazole have shown that it can be oxidized at a pyrolytic graphite (B72142) electrode. nih.gov The mechanism of electrochemical oxidation of aliphatic amines has also been extensively studied, which is relevant to understanding the potential reactions of diisopropylamine at the anode. mdpi.com The feasibility of such a reaction is supported by the successful electrochemical synthesis of other benzothiazole derivatives and related compounds.

Further research is required to develop and optimize an electrochemical method specifically for the synthesis of this compound, which could offer advantages in terms of sustainability and process control.

Catalytic Methodologies for Sulfenamide Preparation

The formation of the S-N bond in sulfenamides like DIBS is often facilitated by catalysts that can operate under mild conditions and provide high yields. The oxidative coupling of thiols and amines is a prominent method for synthesizing these compounds. nih.gov

Several catalytic systems have been explored for the synthesis of benzothiazole sulfenamides. Copper-based catalysts, for instance, have been shown to be effective. In a general approach, a copper(I) iodide (CuI) catalyst, in conjunction with a 2,2′-bipyridine (bpy) ligand, can be used in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to couple thiophenol derivatives with amines. nih.gov While this method has been applied to various sulfenamides, specific data for DIBS is not extensively detailed in publicly available literature.

Another catalytic approach involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with molecular oxygen as the terminal oxidant. This system has been successfully applied to the synthesis of 2-benzothiazolesulfenamides from 2-mercaptobenzothiazole and various alkylamines in acetonitrile (B52724), delivering good to quantitative yields. nih.gov

A patent discloses a method for preparing this compound using sodium hypochlorite (NaOCl) as an oxidizing agent in an aqueous medium. google.com This process is notable for its use of water as a solvent.

The table below summarizes some catalytic approaches for the synthesis of benzothiazole sulfenamides, which are analogous to the synthesis of DIBS.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI/bpy | Thiophenol derivatives, Aliphatic/Aromatic amines | DMSO | 60 | 40-90 | nih.gov |

| TEMPO/O₂ | 2-Mercaptobenzothiazole, Alkylamines | Acetonitrile | Not Specified | Good to Quantitative | nih.gov |

| Co(phcy)(SO₃Na)₄ | 2-Mercaptobenzothiazole, Amines | Water | Not Specified | Acceptable | nih.gov |

| (TBA)₄PW₁₁Cu(H₂O)O₃₉ foam | 2-Mercaptobenzothiazole, Cyclohexylamine | Acetonitrile | Not Specified | up to 90 | scispace.com |

| Sodium Hypochlorite | 2-Mercaptobenzothiazole, Diisopropylamine | Water | Not Specified | Not Specified | google.com |

Green Chemistry Principles and Sustainable Synthesis Protocols

The application of green chemistry principles to the synthesis of industrial chemicals like DIBS is of growing importance to minimize environmental impact. researchgate.net These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency.

One of the key green aspects in the synthesis of DIBS is the use of water as a solvent, as highlighted in some patented processes. google.com Water is a non-toxic, non-flammable, and readily available solvent, making it an environmentally benign alternative to traditional organic solvents. The synthesis of dibenzothiazole disulfide, a related compound, has been demonstrated using a green method with hydrogen peroxide as the oxidant and water as the solvent, which reduces the generation of salt-containing wastewater. wipo.int

The use of molecular oxygen as a terminal oxidant, as seen in the TEMPO-catalyzed system, is another green feature, as it produces water as the only byproduct. nih.gov Furthermore, the development of reusable catalysts, such as the cobalt phthalocyanine (B1677752) complex mentioned for sulfenamide synthesis in water, aligns with the principles of green chemistry by reducing waste and catalyst consumption over multiple cycles. nih.gov

Elucidation of Reaction Mechanisms

Understanding the reaction mechanism for the formation of DIBS is crucial for optimizing the synthesis process, maximizing yield, and minimizing byproduct formation.

Step-by-Step Mechanistic Pathways of DIBS Formation

The formation of sulfenamides through the oxidative coupling of thiols and amines is believed to proceed through several key steps. One proposed mechanism for copper-catalyzed synthesis involves the initial formation of a copper-thiolate complex. This complex is then oxidized, and subsequent reaction with the amine leads to an intermediate that, upon reductive elimination, yields the sulfenamide product and regenerates the catalyst. nih.gov

Another potential pathway involves the initial formation of a disulfide from the thiol (in this case, 2,2'-dithiobis(benzothiazole) (B116540) from 2-mercaptobenzothiazole). This disulfide then reacts with the amine to form the sulfenamide. nih.gov

In the case of using N-chlorosuccinimide (NCS) as an oxidant for the synthesis of benzothiazole sulfenamides, it is suggested that the reaction may proceed via a sulfenyl chloride intermediate. This intermediate then undergoes nucleophilic displacement by the amine to form the final product. theses.cz

Identification and Characterization of Key Intermediates

The identification of reaction intermediates is essential for confirming the proposed mechanistic pathways. In the synthesis of benzothiazole sulfenamides, several intermediates have been postulated. For instance, in the copper-catalyzed reaction, a copper-thiolate complex (ArS–CuILn) and its oxidized form (ArS–CuII(i)Ln) are considered key intermediates. nih.gov

When using N-chlorosuccinimide, the formation of an ammonium (B1175870) salt between 2-mercaptobenzothiazole and the amine is observed as a white suspension before the addition of the oxidant. theses.cz The subsequent formation of a sulfenyl chloride intermediate is also proposed. theses.cz The disulfide, 2,2'-dithiobis(benzothiazole), can also be considered a key intermediate in some synthetic routes. nih.gov

Kinetic Studies of Synthetic Processes

For example, kinetic studies on the oxidation of various 2-substituted benzothiazoles have been conducted, revealing the reaction order with respect to the oxidant and the substrate. researchgate.net A study on the continuous synthesis of N-cyclohexyl-2-benzothiazole sulfenamide in a microreactor has also been reported, which included kinetic analysis. researchgate.net Such studies are fundamental for process optimization and scale-up in industrial settings.

Iii. Role of N,n Diisopropylbenzothiazole 2 Sulfenamide in Polymer Science

Advanced Vulcanization Acceleration Principles

The primary function of DIBS in polymer science is to control the kinetics of the sulfur vulcanization process. Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains. nih.gov Unaccelerated sulfur vulcanization is extremely slow and inefficient, requiring high temperatures and long curing times. Accelerators like DIBS are crucial for making this process commercially viable and for tailoring the properties of the final rubber product.

The mechanism of sulfur vulcanization accelerated by sulfenamides like DIBS is a complex, multi-step process. While the broad principles are understood, the precise sequence of reactions is intricate. The process can be divided into three main stages: the formation of an active sulfurating agent, the creation of cross-link precursors, and the formation of stable cross-links.

Formation of the Active Accelerator Complex: In the initial heating stage, in the presence of activators like zinc oxide and stearic acid, DIBS interacts with sulfur (typically in its S8 ring form). This leads to the formation of a complex series of intermediates. The S-N bond in the DIBS molecule cleaves, and through a series of reactions, an active sulfurating agent is formed. This agent is typically a complex of the benzothiazole (B30560) moiety with sulfur chains, activated by zinc.

Formation of Cross-link Precursors: The active sulfurating agent then reacts with the elastomer chains at the allylic hydrogen positions (carbon atoms adjacent to a double bond). This reaction forms pendent groups, where a benzothiazole-polysulfide group is attached to the polymer backbone (Rubber-Sx-BT).

Formation of Cross-links: These pendent groups can then react with another elastomer chain to form a stable sulfur cross-link (Rubber-Sx-Rubber). Alternatively, two pendent groups can react with each other. The resulting cross-links can be monosulfidic (x=1), disulfidic (x=2), or polysulfidic (x>2). The length and type of these cross-links significantly influence the final properties of the vulcanizate.

The key feature of DIBS and other sulfenamide (B3320178) accelerators is their "delayed action." The initial reactions that form the active sulfurating agent are relatively slow at typical processing temperatures (e.g., during mixing and shaping), but proceed rapidly at higher vulcanization temperatures. This delay is crucial for process safety.

The type and concentration of the accelerator are primary factors that determine the cross-link density and the structure of the vulcanizate network. nih.gov Cross-link density, defined as the number of cross-links per unit volume of rubber, is a critical parameter that dictates many of the mechanical properties of the final product. nih.gov

DIBS influences the network structure in several ways:

Cross-link Type: The use of DIBS within an efficient (EV) or semi-efficient (semi-EV) vulcanization system, which typically involves a higher accelerator-to-sulfur ratio, promotes the formation of monosulfidic and disulfidic cross-links. These shorter cross-links are associated with improved heat resistance and lower compression set. In contrast, conventional vulcanization (CV) systems with lower accelerator-to-sulfur ratios tend to produce more polysulfidic cross-links, which offer superior fatigue resistance and tensile strength but are less thermally stable. nih.gov

The structure of the vulcanizate network is therefore not just a simple measure of cross-link quantity but also involves the distribution of different types of sulfur bridges, which DIBS helps to control. The mechanical properties of cured rubber, including tensile strength and modulus, are strongly dependent on this cross-link density. nih.gov

The kinetics of the vulcanization reaction, including the scorch time and the optimum cure time, are significantly influenced by the choice of accelerator. DIBS is known for providing a relatively long scorch time followed by a rapid cure rate.

Kinetics of Cure: The cure curve, typically measured using a rheometer, illustrates the vulcanization process by plotting torque (a measure of stiffness) against time. Key parameters derived from this curve are the scorch time (ts2), which is the time available for processing before vulcanization begins, and the optimum cure time (tc90), the time required to achieve 90% of the maximum torque or cross-linking. The bulky diisopropyl groups on the DIBS molecule create steric hindrance, which slows down the initial reactions at processing temperatures, leading to a longer and safer scorch period compared to other sulfenamides with less bulky amine groups like CBS or TBBS. Once the vulcanization temperature is reached, the cure proceeds at a rate comparable to other sulfenamides.

Post-cure Behavior: Post-curing is a heat treatment process applied to a vulcanized product to enhance its physical properties and ensure dimensional stability. gomline.si During post-curing, several processes can occur: removal of volatile by-products from the initial vulcanization reaction, maturation of the cross-link network (e.g., shortening of polysulfidic links to more stable disulfidic and monosulfidic links), and potentially the formation of additional cross-links. gomline.sicore.ac.uk For elastomers vulcanized with DIBS, post-curing can lead to improvements in properties like compression set and thermal stability. gomline.si The process helps to complete the vulcanization reaction and stabilize the network structure, which is particularly important for demanding applications requiring consistent long-term performance. core.ac.uk

Performance Enhancement in Elastomeric Composites

The use of DIBS as an accelerator provides significant performance enhancements in elastomeric composites, particularly in terms of processing safety and the final mechanical properties of the vulcanized rubber.

Processing safety is a critical concern in the rubber industry. Scorch, or premature vulcanization, can occur during the mixing and shaping stages if the rubber compound is exposed to excessive heat for too long. semanticscholar.org This leads to material waste and processing difficulties. DIBS is highly valued for its ability to provide an excellent balance of processing safety and a fast cure rate.

The extended scorch delay provided by DIBS is a direct result of its molecular structure. The S-N bond in sulfenamides is thermally labile, but the large, sterically hindering diisopropyl groups shield this bond, increasing the energy required to initiate the cleavage and subsequent vulcanization reactions at lower processing temperatures. This provides a wider processing window, allowing for more complex and lengthy shaping operations without the risk of scorch.

Comparative data often shows that sulfenamides with bulkier amine groups exhibit longer scorch times. For instance, N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS), which is structurally very similar to DIBS, is known to have one of the longest scorch delays among common sulfenamide accelerators, making it ideal for thick rubber articles and complex processing operations. Technical literature indicates that the scorch resistance of DCBS is even better than that of DIBS, highlighting the significant impact of bulky amine groups on processing safety. yushengmax.com

| Accelerator Type | Scorch Time (ts2) at 135°C (min) | Optimum Cure Time (tc90) at 150°C (min) |

| CBS | 4 - 6 | 8 - 12 |

| TBBS | 6 - 8 | 10 - 15 |

| DIBS / DCBS | 10 - 15 | 12 - 18 |

Improvement of Mechanical Properties: Elasticity, Tensile Strength, Tear Resistance, and Abrasion Resistance

The ultimate performance of an elastomeric composite is defined by its mechanical properties. The vulcanization system, in which DIBS plays a key role, is instrumental in developing these properties by creating a robust cross-linked network.

Elasticity and Tensile Strength: Tensile strength is the maximum stress a material can withstand while being stretched before breaking. dergipark.org.tr By facilitating the formation of an efficient and stable cross-link network, DIBS contributes to high tensile strength and good elasticity. The cross-link density is a determining factor; an optimal density provides a balance between stiffness and the ability of polymer chains to uncoil and align under stress, which is crucial for high strength. nih.gov Sulfenamide accelerators are known to produce vulcanizates with excellent tensile properties.

Tear Resistance: Tear resistance is the ability of a material to resist the growth of a cut or nick when under tension. This property is critical for components that may be subjected to sharp objects or high local stress concentrations. A well-formed cross-link network, as promoted by DIBS, enhances tear resistance by effectively distributing stress at the tip of a crack, thereby preventing its propagation.

Abrasion Resistance: Abrasion resistance refers to the material's ability to withstand mechanical action such as rubbing, scraping, or erosion. This is particularly important for applications like tire treads and conveyor belts. The strong and stable cross-links formed during a DIBS-accelerated vulcanization contribute to a durable network that resists surface wear and material loss.

The table below provides typical mechanical property values for a natural rubber compound vulcanized with different sulfenamide accelerators, illustrating the high performance achievable with this class of accelerators.

Table 2: Typical Mechanical Properties of NR Vulcanizates with Different Sulfenamide Accelerators Note: These values are representative and can vary based on the full compound formulation (e.g., filler type and loading). Data for DIBS is based on typical performance characteristics of high-scorch safety sulfenamides.

| Property | CBS | TBBS | DIBS/DCBS | Unit |

| Tensile Strength | 25 - 28 | 26 - 29 | 25 - 28 | MPa |

| Elongation at Break | 550 - 600 | 550 - 600 | 500 - 550 | % |

| Modulus at 300% | 13 - 15 | 14 - 16 | 14 - 16 | MPa |

| Tear Resistance | 45 - 50 | 48 - 53 | 45 - 50 | N/mm |

Efficacy in Various Rubber Systems: Natural Rubber, Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), Ethylene Propylene Diene Monomer (EPDM)

N,N-Diisopropylbenzothiazole-2-sulfenamide, also known as DIBS, functions as a delayed-action vulcanization accelerator. Its efficacy varies across different elastomer systems due to the unique chemical nature of each polymer, including its degree of unsaturation, polarity, and interaction with other compounding ingredients.

Natural Rubber (NR): In natural rubber, a high molecular weight polymer of isoprene (B109036), sulfenamide accelerators are widely used to achieve a balance of processing safety and a fast cure rate. sundstrom.se The vulcanization process, when accelerated by the benzothiazolesulfenamide class, involves the formation of an active accelerator complex that reacts with sulfur to create sulfurating species. cmu.edu These species then form crosslink precursors on the rubber chains, ultimately leading to the formation of a durable, elastic network. cmu.edu The use of binary accelerator systems, such as combinations of a sulfenamide with other accelerators, can have a synergistic effect, improving cure characteristics and the final mechanical properties of the NR vulcanizate. researchgate.netresearchgate.net For instance, studies on systems combining N-tert-butyl-2-benzothiazole sulfenamide (TBBS) with other accelerators have demonstrated significant improvements in cure time and physical properties. researchgate.net The mechanical properties of natural rubber compounds, such as tensile strength and thermal resistance, are directly correlated with the crosslink characteristics, which are heavily influenced by the type and concentration of the accelerator system used. mdpi.com

Styrene-Butadiene Rubber (SBR): SBR is a copolymer of styrene (B11656) and butadiene and is a key material in applications like tire treads. nih.gov The properties of SBR vulcanizates are influenced by the styrene content, microstructure, and the vulcanization system. nih.govasianpubs.org Sulfenamide accelerators are commonly employed in SBR compounds, often in conjunction with fillers like silica (B1680970) or carbon black. jeol.comrsc.org The interaction between the accelerator, filler, and rubber matrix is crucial for achieving desired properties like low rolling resistance and high wet grip in tires. nih.govasianpubs.org The functionalization of SBR polymers can enhance their affinity for silica, and the choice of accelerator plays a role in optimizing this interaction. asianpubs.org TG-MS analysis has been used to study the gases evolved during the heating of SBR, providing insights into the decomposition products of additives like accelerators. jeol.com

Nitrile Butadiene Rubber (NBR): NBR, a copolymer of acrylonitrile (B1666552) and butadiene, is known for its oil and fuel resistance, with the level of resistance being dependent on the acrylonitrile (ACN) content. asianpubs.org The polarity introduced by the nitrile groups influences the choice and effectiveness of the vulcanization system. Sulfenamides are frequently used as primary accelerators in NBR compounding. asianpubs.org They help to achieve a rapid cure and develop good physical properties. The selection of the accelerator system can be tailored to improve specific properties such as compression set. asianpubs.org

Ethylene Propylene Diene Monomer (EPDM): EPDM is a terpolymer of ethylene, propylene, and a non-conjugated diene. Its saturated polymer backbone provides excellent resistance to heat, ozone, and weathering, while the diene monomer provides sites for sulfur vulcanization. Sulfenamide accelerators, including N-cyclohexyl-2-benzothiazolesulfenamide (CBS), are highly active in EPDM. sundstrom.se The choice of accelerator is critical, especially when EPDM is blended with other rubbers like NR. researchgate.net In such blends, a binary accelerator system can show synergistic activity, leading to higher crosslink density and more homogeneous crosslink distribution. researchgate.net For specific applications like automotive grommets, the accelerator mixing ratio in EPDM is optimized to achieve desired mechanical properties and mounting performance using methodologies like mixture design. researchgate.net

Comparative Studies and Structure-Activity Relationships

Comparative Analysis with Other Benzothiazole Sulfenamide Accelerators (e.g., N-cyclohexylbenzothiazole-2-sulfenamide, N-tert-butylbenzothiazole-2-sulfenamide)

The performance of this compound (DIBS) is best understood in comparison to other widely used sulfenamides like N-cyclohexylbenzothiazole-2-sulfenamide (CBS) and N-tert-butylbenzothiazole-2-sulfenamide (TBBS). The key differences lie in their scorch safety (the time before vulcanization begins) and cure rate. This is a direct result of the structure-activity relationship within the sulfenamide class.

The general structure of a benzothiazole sulfenamide accelerator consists of a benzothiazole ring connected to a nitrogen atom via a sulfur atom. The nature of the alkyl or cycloalkyl groups attached to the nitrogen atom significantly influences the accelerator's behavior. The stability of the S-N bond is a key factor; a more stable bond leads to a longer scorch delay. The steric hindrance around the nitrogen atom affects this stability.

Generally, for sulfenamides, a higher molecular weight and increased steric bulk of the amine group lead to slower cure rates and longer scorch times. specialchem.com For instance, the cure rate for common sulfenamides follows the general trend of CBS > TBBS. specialchem.com N,N-Dicyclohexylbenzothiazole-2-sulfenamide (DCBS), with its two bulky cyclohexyl groups, provides an even longer scorch time than CBS or TBBS. sundstrom.sechembroad.com DIBS, with two isopropyl groups, fits within this trend. The isopropyl groups provide more steric hindrance than the single tert-butyl group in TBBS or the cyclohexyl group in CBS, which generally translates to excellent scorch safety.

| Accelerator | Structure of Amine Group | Relative Scorch Safety | Relative Cure Rate |

| CBS | Cyclohexyl | Good | Fast |

| TBBS | tert-Butyl | Very Good | Medium-Fast |

| DIBS | Diisopropyl | Excellent | Medium |

| DCBS | Dicyclohexyl | Longest | Slow |

This table presents a generalized comparison based on established structure-activity relationships in sulfenamide accelerators. Actual performance can vary with specific formulations.

Synergistic Effects in Multi-Component Accelerator Systems

Single accelerator systems often cannot provide the desired balance of processing safety, cure rate, and vulcanizate properties. Therefore, accelerators are frequently used in combinations to achieve synergistic effects. researchgate.net A primary accelerator, such as a sulfenamide, is often used with a smaller amount of a secondary, or "kicker," accelerator.

Common secondary accelerators used with sulfenamides include thiurams, dithiocarbamates, and guanidines. sundstrom.sespecialchem.com These secondary accelerators can activate the primary sulfenamide, reducing the cure time and potentially improving the crosslink density and final properties of the rubber. mdpi.com For example, a study on a binary system of diisopropyl xanthogen polysulfide (DIXP) and TBBS in natural rubber showed a synergistic effect on cure characteristics and physical-mechanical properties. researchgate.net Similarly, combining MBTS (a thiazole) with ZDEC (a dithiocarbamate) in NR/EPDM blends resulted in higher crosslink density than with MBTS alone. researchgate.net

The mechanism of this synergy often involves the secondary accelerator facilitating the decomposition of the sulfenamide and the subsequent reactions with sulfur, leading to a more efficient vulcanization process. The choice of the secondary accelerator allows for fine-tuning of the vulcanization curve. For example, ultra-accelerators like thiurams can significantly shorten the cure time when added in small quantities to a sulfenamide-based system.

Iv. Theoretical and Computational Studies on N,n Diisopropylbenzothiazole 2 Sulfenamide

Quantum Chemical Characterization

Quantum chemical characterization involves the use of computational methods, such as Density Functional Theory (DFT), to determine the fundamental properties of a molecule. These calculations provide a detailed picture of the molecule's geometry, the distribution of electrons, and the nature of its chemical bonds, which are essential for understanding its stability and reactivity.

The electronic structure of DIBS is central to its function. Computational studies, typically using DFT methods like B3LYP, can map the electron density distribution across the molecule. mdpi.comnih.gov The benzothiazole (B30560) ring is an electron-rich aromatic system, while the sulfenamide (B3320178) moiety (-S-N<) possesses unique bonding characteristics. The nitrogen-sulfur (N-S) bond is particularly important; it is a relatively weak covalent bond, and its lability is the key to the delayed-action mechanism of sulfenamide accelerators.

Analysis of the molecular orbitals and atomic charges reveals a significant polarization of the N-S bond. The nitrogen atom, bonded to two bulky isopropyl groups, and the sulfur atom, part of the thiazole (B1198619) system, have different electronegativities, leading to a partial charge separation. This polarization facilitates the heterolytic cleavage of the bond during the initial stages of vulcanization. Theoretical calculations on analogous benzothiazole structures provide insights into typical bond lengths and angles, which define the molecule's ground-state geometry. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Benzothiazole Derivatives (Note: Data is illustrative, based on DFT calculations of similar benzothiazole structures, as specific data for DIBS is not publicly available.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-S (in thiazole) | 1.76 Å |

| Bond Length | C=N (in thiazole) | 1.37 Å |

| Bond Length | S-N (sulfenamide) | 1.68 Å |

| Bond Angle | C-S-N | 105° |

| Dihedral Angle | C-S-N-C (isopropyl) | ~90° |

This table is generated based on typical values found in computational studies of related benzothiazole sulfenamide molecules.

The three-dimensional shape of the DIBS molecule, or its conformation, significantly influences its reactivity. Conformational analysis, performed computationally by systematically rotating specific bonds and calculating the corresponding energy, reveals the most stable arrangements of the atoms. mdpi.com For DIBS, the most critical rotational degree of freedom is around the S-N bond, which governs the spatial orientation of the bulky N,N-diisopropylamino group relative to the benzothiazole ring system. researchgate.net

The two isopropyl groups introduce considerable steric hindrance. This crowding influences the rotational barrier around the S-N bond and restricts the molecule to a limited set of low-energy conformations. mdpi.com The most stable conformer will be one that minimizes the steric repulsion between the isopropyl groups and the benzothiazole moiety. This preferred geometry dictates how DIBS molecules pack in a crystal lattice and how they interact with other species in the rubber matrix, such as zinc activators and sulfur, at the onset of vulcanization. The stereochemical implications are significant, as the accessibility of the N-S bond for chemical attack is directly dependent on the molecule's dominant conformation.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting reactivity. wikipedia.orglibretexts.org It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wpmucdn.comyoutube.com For a single molecule, the HOMO represents the region most likely to donate electrons (nucleophilic character), while the LUMO represents the region most likely to accept electrons (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

In DIBS, DFT calculations would show that the HOMO is typically localized on the benzothiazole ring and the sulfur atom of the sulfenamide group. The LUMO, conversely, is often found to have significant character on the sulfur-nitrogen bond, specifically in the antibonding (σ*) orbital of the S-N linkage. The interaction of the LUMO with nucleophiles or its thermal excitation leads to the population of this antibonding orbital, which readily causes the cleavage of the S-N bond. This bond scission is the rate-determining step for the generation of the reactive species that initiate vulcanization. The calculated HOMO-LUMO gap provides a quantitative measure of the energy required for this initial activation step.

Table 2: Representative FMO Data for Benzothiazole Derivatives from DFT Calculations (Note: Values are illustrative, based on published data for analogous compounds.)

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Substituted Benzothiazole | -6.2 | -1.6 | 4.6 |

This table is generated based on typical values from computational studies of related molecules to illustrate the concept. nih.gov

Molecular Modeling of Vulcanization Mechanisms

Molecular modeling extends beyond single molecules to simulate complex chemical processes. For DIBS, this involves building computational models that describe the entire sequence of reactions during sulfur vulcanization, from the initial activation of the accelerator to the final formation of a cross-linked rubber network.

While direct, large-scale simulations of DIBS-specific vulcanization are complex, the general mechanism for sulfenamide accelerators is well-established and supported by computational studies of related molecules like TBBS and CBS. cmu.eduresearchgate.net The process is modeled as a sequence of elementary reaction steps:

Activation: The DIBS molecule interacts with activators (like zinc oxide and stearic acid) to form a reactive complex.

Sulfur Ring Opening: The active complex attacks the S8 ring, breaking it open to form a zinc-based polysulfide-accelerator species.

Precursor Formation: This sulfurating agent reacts with a natural rubber polymer chain at an allylic position, attaching a polysulfidic pendant group terminated by the benzothiazole moiety.

Cross-link Formation: The pendant group can then react with a second rubber chain, forming a di- or polysulfidic cross-link and regenerating a form of the accelerator.

Computational simulations model these steps by calculating the structures of the reactants, transition states, and products for each reaction. researchgate.netacs.org This allows for a detailed understanding of how the accelerator is consumed and regenerated and how the cross-link network develops over time.

For sulfenamide accelerators, the initial cleavage of the S-N bond is a critical step that controls the scorch delay. Computational chemistry can predict the activation energy for this bond scission. Studies on similar sulfenamides have shown that the nature of the amine group (in this case, diisopropylamine) significantly influences this activation energy and, consequently, the scorch time and cure rate. researchgate.net By modeling the subsequent reactions, a complete energy landscape for the DIBS-initiated vulcanization can be constructed, providing a theoretical basis for the observed curing characteristics and allowing for the rational design of more efficient vulcanization systems. cmu.edu

Molecular Dynamics Simulations in Polymer Networks

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of polymer science, MD simulations can model the behavior of polymer chains and the various additives within the rubber matrix, such as accelerators like DIBS. While specific MD studies focusing exclusively on DIBS are not extensively documented in publicly available literature, the principles of its interaction and the modeling of network formation can be inferred from studies on analogous benzothiazole sulfenamide accelerators, such as N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) and 2-(morpholinothio) benzothiazole (MBS). cmu.edu

The initial stages of vulcanization are critical for determining the final properties of the rubber product. MD simulations can provide a detailed picture of the non-covalent and covalent interactions between DIBS and polymer chains.

Non-Covalent Interactions: Before the onset of chemical reactions, the dispersion and interaction of DIBS molecules within the polymer matrix are governed by non-covalent forces. These include van der Waals forces and potential dipole-dipole interactions. The compatibility of DIBS with the polymer matrix, which can be estimated through solubility parameters, influences its distribution and, consequently, the homogeneity of the final network. Quantum mechanical simulations on similar accelerator systems have been used to calculate solubility parameters to characterize this compatibility.

Covalent Interactions and Reaction Intermediates: As the temperature increases during vulcanization, the S-N bond in the DIBS molecule cleaves, initiating a series of chemical reactions. MD simulations, often combined with quantum mechanics (QM/MM methods), can model this bond scission and the subsequent formation of reactive intermediates. These simulations can track the trajectories of the resulting benzothiazolylthiyl radical and the diisopropylamino radical.

The benzothiazolylthiyl radical is a key species that reacts with sulfur to form active sulfurating agents. These agents then interact with the polymer chains, typically at the allylic positions of the isoprene (B109036) units in natural rubber, to form pendent accelerator groups. MD simulations can help visualize the approach of these active species to the polymer backbone and the conformational changes that facilitate these reactions.

The table below summarizes the key interaction stages that can be studied using molecular dynamics.

| Interaction Stage | Description | Key Parameters from MD Simulations |

| Dispersion | Initial mixing and distribution of DIBS molecules in the polymer matrix. | Radial distribution functions, solubility parameters. |

| Activation | Thermal cleavage of the S-N bond in DIBS. | Bond dissociation energy, reaction coordinates. |

| Formation of Active Species | Reaction of the accelerator fragments with sulfur. | Trajectories of intermediates, collision frequencies. |

| Polymer Chain Functionalization | Attachment of accelerator-sulfur species to the polymer chains. | Conformational changes of polymer, reaction probabilities. |

This table is a generalized representation based on the behavior of sulfenamide accelerators.

The development of a cross-linked network is the essence of vulcanization, transforming the tacky, plastic rubber into a strong, elastic material. Computational models, including kinetic Monte Carlo methods and network formation algorithms integrated with MD, can simulate the growth of this network.

Cross-linking Kinetics: The rate of cross-link formation is a critical parameter in rubber technology. Kinetic models can be developed based on the reaction mechanisms elucidated from both experimental and computational studies. For sulfenamide accelerators, these models incorporate the initial induction period (scorch time), followed by the main curing phase. Population balance models have been successfully used to describe the vulcanization process with other sulfenamides like MBS, tracking the concentrations of various polysulfidic cross-links and reactive intermediates. cmu.edu These models can predict the cure curve, including the scorch delay and the rate of curing. cmu.edu

Network Structure and Topology: The final properties of the vulcanized rubber are intimately linked to the structure of the polymer network. This includes the cross-link density (the number of cross-links per unit volume), the length of the cross-links (mono-, di-, and polysulfidic), and the distribution of cross-links.

Computer simulations can build representative network structures based on the reaction probabilities and the initial concentrations of the vulcanizing agents. By analyzing these simulated networks, it is possible to calculate key structural parameters.

The following table presents typical outputs from network formation modeling and their significance.

| Network Parameter | Description | Significance for Material Properties |

| Cross-link Density | The number of cross-links in a given volume of rubber. | Directly related to modulus, hardness, and swelling resistance. |

| Cross-link Length Distribution | The proportion of mono-, di-, and polysulfidic cross-links. | Affects tensile strength, fatigue resistance, and thermal stability. |

| Cycle Rank | A measure of the number of elastically effective chains in the network. | Correlates with the elastic modulus of the material. |

| Sol Fraction | The portion of the polymer that remains unattached to the network. | Influences properties like tackiness and can indicate incomplete cure. |

This table represents general outputs from polymer network modeling and is applicable to systems vulcanized with DIBS.

By simulating the entire process from the initial dispersion of DIBS to the final cross-linked network, computational studies provide a powerful tool for understanding and optimizing the vulcanization process, leading to the development of rubber materials with tailored properties.

V. Analytical Methodologies for N,n Diisopropylbenzothiazole 2 Sulfenamide

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for separating N,N-Diisopropylbenzothiazole-2-sulfenamide from a complex matrix, which may include unreacted starting materials, intermediates, and various impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the assay of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. In this method, the sulfenamide (B3320178) is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase.

A typical HPLC method for the analysis of related sulfenamide compounds involves a gradient or isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer like ammonium (B1175870) acetate (B1210297) or a small amount of acid (e.g., formic or phosphoric acid) to ensure good peak shape. chemicalbook.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzothiazole (B30560) ring system exhibits strong UV absorbance. nist.gov The method can be validated to be linear, precise, and accurate for the quantification of the main component and any specified impurities. chemicalbook.com Stress testing under various conditions (e.g., acid, base, oxidation, heat) can be performed to demonstrate the stability-indicating capability of the method, ensuring that any degradation products are well-separated from the parent peak. chemicalbook.com

Interactive Data Table: Representative HPLC Parameters for Sulfenamide Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 95% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 5 µL |

Note: This table represents typical starting parameters for method development for a compound like this compound, based on methods for related structures. nih.gov

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile impurities and by-products in this compound. Potential impurities could include residual starting materials like diisopropylamine (B44863) or volatile by-products from side reactions during synthesis. Given the potential for N-nitrosamine formation in related secondary amine-derived products, sensitive GC-MS/MS methods developed for nitrosamine (B1359907) detection in other chemical products could be adapted for this analysis. nih.govjopcr.com

The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the capillary column. A temperature program is often used to ensure the elution of a wide range of components. The mass spectrometer then detects and helps identify the separated compounds based on their mass-to-charge ratio and fragmentation patterns. This technique offers high sensitivity and selectivity, making it ideal for trace-level impurity analysis. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. core.ac.uk

In the ¹H NMR spectrum, the aromatic protons of the benzothiazole ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. japsonline.comrsc.org The methine protons of the two isopropyl groups would likely appear as a multiplet or septet, while the methyl protons would give rise to a doublet due to coupling with the methine proton. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the benzothiazole ring would resonate in the aromatic region (approximately 110-155 ppm). japsonline.comrsc.org The carbons of the isopropyl groups would appear in the aliphatic region, with the methine carbon being more downfield than the methyl carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzothiazole Aromatic Protons | 7.0 - 8.5 | 110 - 155 |

| Isopropyl-CH (methine) | 3.5 - 4.5 (septet) | 45 - 55 |

| Isopropyl-CH₃ (methyl) | 1.2 - 1.5 (doublet) | 20 - 25 |

Note: These are predicted chemical shift ranges based on data from structurally similar compounds such as N-(diisopropylphosphanyl)benzamide and various benzothiazole derivatives. japsonline.comrsc.orgmdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within the this compound molecule.

The IR spectrum would show characteristic absorption bands for the different functional groups. The aromatic C-H stretching vibrations of the benzothiazole ring are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the benzothiazole ring system would appear in the 1600-1450 cm⁻¹ region. rsc.org The aliphatic C-H stretching vibrations of the isopropyl groups would be observed just below 3000 cm⁻¹. A key vibrational mode would be the S-N stretch, which is expected in the region of 900-950 cm⁻¹. rsc.orgresearchgate.net The characteristic asymmetric and symmetric stretching vibrations of the SO₂ group in related sulfonamides are found in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively; however, this compound is a sulfenamide, not a sulfonamide, and thus will not exhibit these specific SO₂ stretches.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The C-S and S-N bonds would be expected to show characteristic Raman signals. researchgate.net The symmetric vibrations of the benzothiazole ring system are also often strong in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Aromatic Stretch | 1450 - 1600 |

| S-N Stretch | 900 - 950 |

| C-S Stretch | 650 - 750 |

Note: These are expected ranges based on the analysis of benzothiazole and related sulfenamide structures. japsonline.comrsc.orgresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would provide valuable structural clues. For instance, a likely fragmentation pathway would involve the cleavage of the S-N bond, leading to the formation of a stable benzothiazole-2-thiolate radical cation and a diisopropylamine radical cation. Another common fragmentation would be the loss of one of the isopropyl groups. Analysis of the mass spectrum of the closely related N-tert-Butyl-2-benzothiazolesulfenamide shows a prominent molecular ion peak and significant fragments corresponding to the loss of the tert-butyl group and cleavage of the S-N bond. nist.govnist.govnist.gov A similar pattern would be expected for this compound.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z Value | Predicted Fragment |

| 266 | [M]⁺ (Molecular Ion) |

| 251 | [M - CH₃]⁺ |

| 223 | [M - C₃H₇]⁺ |

| 166 | [Benzothiazole-2-thiol]⁺ |

| 101 | [N(i-Pr)₂]⁺ |

Note: These predicted fragments are based on the structure of this compound and fragmentation patterns of similar molecules.

Thermal and Rheological Characterization of Accelerated Compounds

Thermal and rheological characterization methods provide critical data on the vulcanization process of rubber compounds. These techniques measure the changes in heat flow and viscoelastic properties as the polymer chains undergo cross-linking. For compounds utilizing this compound, these analyses are essential for optimizing cure cycles, ensuring processability, and predicting the performance of the final product.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of a material as a function of temperature. scielo.org.mx In rubber vulcanization, DSC measures the heat flow associated with the chemical reactions of curing. As the cross-linking process initiated by accelerators like this compound is an exothermic reaction, DSC can precisely quantify this heat release. scielo.org.mx

A small sample of the uncured rubber compound is heated at a constant rate in a controlled atmosphere. redalyc.org The resulting DSC thermogram plots heat flow against temperature. The key parameters derived from this analysis include:

Onset Temperature (T_onset): The temperature at which the exothermic curing reaction begins. This parameter is crucial for understanding the initiation temperature of vulcanization.

Peak Exothermic Temperature (T_peak): The temperature at which the rate of the curing reaction is at its maximum.

Enthalpy of Cross-linking (ΔH_cross): Calculated from the area under the exothermic peak, this value represents the total heat evolved during the vulcanization reaction. researchgate.net It is proportional to the extent of cross-linking that has occurred. scielo.org.mx

Table 1: Representative DSC Curing Exotherm Data for a Benzothiazole Sulfenamide Accelerated Rubber Compound

The following table presents typical data obtained from a DSC analysis of a natural rubber compound accelerated with a benzothiazole sulfenamide. The values are illustrative of the type of data generated for this class of accelerators.

| Parameter | Value | Unit | Description |

| Onset Temperature (T_onset) | 178 | °C | Temperature at which curing begins. |

| Peak Exotherm (T_peak) | 195 | °C | Temperature of maximum cure rate. |

| Enthalpy of Cross-linking (ΔH_cross) | 8.4 | J/g | Total heat released during vulcanization. researchgate.net |

Oscillating Die Rheometry (ODR) is a standard method for characterizing the cure profile of elastomeric compounds in accordance with standards such as ASTM D2084. The technique measures the change in the viscoelastic properties of a rubber sample during vulcanization at a constant temperature. An uncured sample is placed in a heated, sealed chamber and subjected to a sinusoidal oscillatory shear by a rotor or a moving die. As cross-links form, the material's stiffness increases, which is measured as an increase in torque.

The resulting graph, known as a cure curve or rheograph, plots torque versus time and provides several key vulcanization parameters:

Minimum Torque (ML): The lowest torque value recorded during the test, which corresponds to the viscosity of the uncured compound at the test temperature.

Maximum Torque (MH): The highest torque value achieved, which indicates the stiffness of the fully cured material. The difference between MH and ML (ΔT) is related to the cross-link density of the vulcanizate.

Scorch Time (ts1 or ts2): The time required for the torque to rise by one or two units above the minimum torque (ML). This parameter is a critical measure of processing safety, indicating the time available for molding and shaping before vulcanization begins.

Optimum Cure Time (t90 or tc90): The time needed to reach 90% of the maximum torque. This is commonly used as a benchmark for the time required to achieve a desired state of cure. researchgate.net

These rheometric parameters are vital for quality control and for designing efficient manufacturing processes for rubber articles. They allow compounders to evaluate the effectiveness of this compound as a delayed-action accelerator, ensuring sufficient scorch safety for processing followed by a reasonably fast cure rate.

Table 2: Representative Oscillating Die Rheometer (ODR) Data for a Sulfenamide Accelerated Rubber Compound

This table shows a typical set of cure characteristics for a natural rubber compound accelerated with a sulfenamide, as determined by an ODR at a specified temperature (e.g., 150°C).

| Parameter | Symbol | Value | Unit | Description |

| Minimum Torque | ML | 1.5 | dN·m | Viscosity of the uncured compound. |

| Maximum Torque | MH | 18.5 | dN·m | Stiffness of the fully cured compound. |

| Scorch Time | ts2 | 4.5 | minutes | Time to onset of cure (processing safety time). |

| Optimum Cure Time | t90 | 12.0 | minutes | Time to achieve 90% of full cure. |

Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| CBS | N-cyclohexyl-2-benzothiazolesulfenamide |

| DCBS | N,N-Dicyclohexyl-2-benzothiazolesulfenamide |

| This compound | This compound |

| ODR | Oscillating Die Rheometry |

| DSC | Differential Scanning Calorimetry |

| TBBS | N-tert-butyl-2-benzothiazolesulfenamide |

| MBS | 2-(Morpholinothio)benzothiazole |

Vi. Environmental and Sustainable Research Considerations for Sulfenamide Accelerators

Development of Environmentally Benign Manufacturing Processes

Modern chemical synthesis aims to reduce environmental impact by minimizing waste, decreasing energy consumption, and utilizing less hazardous materials. For sulfenamide (B3320178) accelerators, this involves rethinking traditional production pathways.

Conventional synthesis of sulfenamide accelerators often involves multiple steps that can generate significant waste streams, including spent solvents and by-products. A primary strategy for improving the environmental profile of DIBS production is the adoption of the "3Rs" principle: Reduce, Reuse, and Recycle. renesas.com

Industrial efforts are geared towards minimizing waste generation at the source and promoting recycling. renesas.com For example, in the production of related sulfenamides like N-oxydiethylene-2-benzothiazole sulfonamide, methods have been developed where the filtrate and washing water from the reaction are recycled back into the process to be used as a solvent in subsequent batches. google.com This approach significantly reduces water consumption and prevents the discharge of potential pollutants. Further strategies include optimizing reaction conditions to maximize yield and reduce the formation of unwanted side products, thereby decreasing the volume of waste that requires treatment and disposal.

The oxidative coupling of 2-mercaptobenzothiazole (B37678) (MBT) and an appropriate amine is a core step in producing sulfenamide accelerators. researchgate.net Traditional methods often rely on strong chemical oxidants that can be hazardous and produce undesirable waste. Research is now focused on greener alternatives.

One promising area is the use of molecular oxygen as the primary oxidant, often in conjunction with transition metal catalysts. researchgate.net This method is inherently cleaner, with water being the main by-product. Another significant advancement is the development of electrochemical synthesis. nih.govacs.org This technique uses electricity to drive the oxidative coupling of thiols and amines, eliminating the need for any chemical oxidant. acs.org The process is efficient, can be completed rapidly, and generates hydrogen gas as a benign by-product at the counter electrode. acs.orgnih.gov Research has also explored various catalytic systems, including copper-based catalysts, to facilitate the S-N bond formation under milder conditions, further reducing the environmental impact of the synthesis. researchgate.netnih.gov

Table 1: Comparison of Manufacturing Processes for Sulfenamide Accelerators

| Feature | Conventional Chemical Oxidation | Catalytic Oxygen Oxidation | Electrochemical Synthesis |

|---|---|---|---|

| Oxidizing Agent | Strong chemical oxidants (e.g., sodium hypochlorite) | Molecular Oxygen (O₂) | Electricity (Anodic Oxidation) acs.org |

| Catalyst | Often not required or uses simple bases | Transition metal complexes (e.g., Fe, Cu) researchgate.net | Not required (reagent-free) acs.org |

| By-products | Salt solutions, potentially halogenated organic waste | Water researchgate.net | Hydrogen gas nih.gov |

| Environmental Impact | Higher waste generation, use of hazardous materials | Lower waste, uses air as an oxidant source | Minimal waste, avoids chemical reagents, energy-efficient nih.govacs.org |

Mitigation of Undesirable By-product Formation

The most significant environmental and health concern associated with certain sulfenamide accelerators is the formation of N-nitrosamines, which are classified as probable human carcinogens. veeprho.com These compounds can be generated during the high-temperature vulcanization process.

N-nitrosamines are formed from the reaction of a secondary amine with a nitrosating agent (like nitrogen oxides) under specific conditions, such as the acidic environment that can occur during manufacturing. veeprho.comresearchgate.net Accelerators like DIBS are derived from a secondary amine (diisopropylamine) and can, therefore, act as precursors to N-nitrosodiisopropylamine. sjp.ac.lk

To address this, significant research has been dedicated to the concept of "safe amines." nih.govnih.gov This involves developing new sulfenamide accelerators derived from secondary amines that are either difficult to nitrosate due to steric hindrance or other electronic factors, or that form non-carcinogenic N-nitroso compounds upon nitrosation. nih.gov More than 50 such compounds have been evaluated for their toxicological and technological properties, with some showing promise as viable replacements for traditional accelerators. nih.gov Other approaches include developing nitrosamine-free curatives, such as Di-isopropyl xanthogen polysulfide (DIXP), which can be used as alternatives in rubber formulations. azelis.com

Table 2: Examples of Sulfenamide Accelerators and Nitrosamine (B1359907) Safety

| Accelerator Type | Amine Precursor | Nitrosamine Risk | Mitigation Strategy |

|---|---|---|---|

| Conventional (e.g., MOR, DIBS) | Secondary Amines (Morpholine, Diisopropylamine) sjp.ac.lk | Can form carcinogenic N-nitrosamines sjp.ac.lk | N/A |